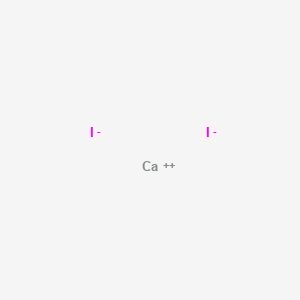

ヨウ化カルシウム

説明

Calcium iodide (chemical formula CaI2) is the ionic compound of calcium and iodine. This colorless deliquescent solid is a salt that is highly soluble in water. Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and is also used in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide is commonly synthesized through the direct reaction of its constituent elements, calcium and iodine. This reaction involves the combination of calcium metal with iodine under heat, which results in the formation of calcium iodide . The chemical equation for this reaction can be represented as:

It can also be prepared from calcium carbonate or calcium oxide with hydroiodic acid (HI) . These reactions yield a hydrated form of calcium iodide, often represented as .Molecular Structure Analysis

Calcium iodide has a hexagonal crystalline structure that is composed of calcium cations (Ca2+) and iodide anions (I−) held together by ionic bonds. The calcium ions are located at the centers of hexagonal prisms, with the iodide ions occupying the vertices of the prism .

Chemical Reactions Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as:

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The chemical equation for this reaction can be represented as:Physical and Chemical Properties Analysis

The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . Calcium iodide is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine . It is soluble in water and alcohol due to its ionic nature, resulting in the formation of hydrated ions .

科学的研究の応用

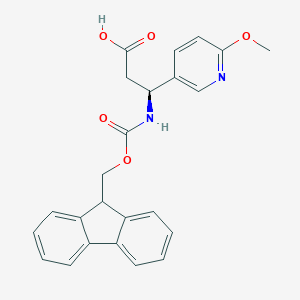

有機合成:エステル加水分解

ヨウ化カルシウムは、Fmocで保護されたアミノエステルの加水分解における保護剤として使用されます。このプロセスは、アミノ酸の修飾に不可欠であり、固相ペプチド合成(SPPS)における重要なステップです。 CaI2の使用により、他の敏感な官能基を損傷することなく、SPPS対応のアミノ酸を作成するために不可欠な、穏やかな直交エステル加水分解条件が可能になります .

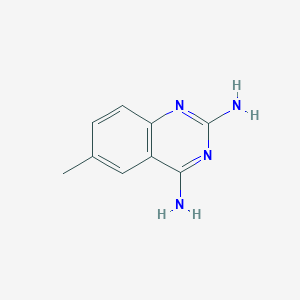

医薬品化学:医薬品の製造

ヘルスケア産業では、ヨウ化カルシウムは、さまざまな医薬品製品の製造に用途があります。それは、特にヨウ素を主要成分として必要とする医薬品の合成に使用されます。 医薬品合成におけるその役割は、その反応性とヨウ素と安定な化合物を形成する能力のために不可欠です .

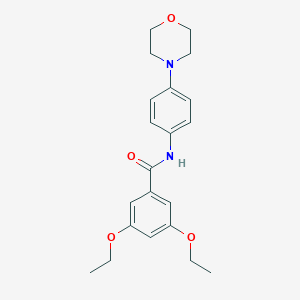

放射線撮影:造影剤

ヨウ化カルシウムは、放射線撮影用の造影剤の製造に使用されます。ヨウ素は、その高い原子番号により、鮮明な画像に必要な優れた放射線不透過性を提供します。 CaI2は、安定なヨウ素化合物であるため、放射線撮影手順中に体内構造の可視化を助ける造影剤に適しています .

抗菌用途:消毒

ヨウ素の抗菌特性により、ヨウ化カルシウムは、消毒剤や創傷ケア製品の製剤における貴重な成分になります。 それは広範囲の微生物に対して有効であり、医療現場で滅菌と感染制御に使用されています .

グリーンケミストリー:合成における触媒

ヨウ化カルシウムは、グリーンケミストリーの用途で触媒として機能します。それは、バイオ由来のエポキシドと二酸化炭素からの三置換環状炭酸エステルの合成に使用されます。 この触媒プロセスは、多くの場合、可視光照射下で行われ、環境に優しい化学反応にCaI2を利用する例です .

材料科学:シンチレーターの開発

材料科学では、ガンマ線分光法のために、カルシウムドープヨウ化セシウム(CsI)シンチレーターが開発されています。ヨウ化カルシウムは、シンチレーターの発光特性を向上させるためにヨウ化セシウムに加えられます。 これらのシンチレーターは、さまざまな科学的および医学的用途におけるガンマ線の検出と測定に不可欠です .

Safety and Hazards

Although it’s not highly toxic, calcium iodide can cause skin and eye irritation upon direct contact. It may also be harmful if ingested or inhaled, causing irritation to the gastrointestinal and respiratory tracts . It is advised to handle calcium iodide in a well-ventilated area or under a fume hood to prevent inhalation . Wearing appropriate protective clothing, including gloves and safety goggles, is crucial when handling this compound to prevent skin and eye contact .

作用機序

Target of Action

Calcium iodide (CaI2) is an ionic compound of calcium and iodine . It doesn’t have a specific biological target in the body. Calcium is essential for muscle function, nerve transmission, intracellular signaling, and hormonal secretion . Iodine, on the other hand, is a key component of thyroid hormones, which regulate metabolic processes in the body .

Mode of Action

The mode of action of calcium iodide primarily involves the dissociation of the compound into calcium and iodide ions in solution . These ions can then participate in various biochemical reactions. For instance, iodide ions can be actively transported into the thyroid gland, where they are used in the synthesis of thyroid hormones .

Biochemical Pathways

Calcium and iodide ions, once dissociated from calcium iodide, can influence several biochemical pathways. Calcium ions are involved in signal transduction pathways, and they regulate a wide array of physiological processes, including muscle contraction and neurotransmitter release . Iodide ions, on the other hand, are crucial for the synthesis of thyroid hormones, which regulate metabolic processes in the body .

Pharmacokinetics

The pharmacokinetics of calcium iodide involves its absorption, distribution, metabolism, and excretion (ADME). When ingested, calcium iodide dissolves in the gastrointestinal tract and dissociates into calcium and iodide ions . These ions are then absorbed into the bloodstream. The distribution of these ions in the body depends on various factors, including the presence of specific transporters and the physiological needs of different tissues The excretion of these ions occurs mainly through the kidneys .

Result of Action

The primary result of calcium iodide’s action in the body is the provision of calcium and iodide ions. These ions play vital roles in various physiological processes. Calcium ions are crucial for bone health, muscle function, and nerve transmission . Iodide ions are essential for the synthesis of thyroid hormones, which regulate the body’s metabolism .

Action Environment

The action of calcium iodide can be influenced by various environmental factors. For instance, the presence of other ions in the body can affect the dissociation of calcium iodide and the subsequent absorption of calcium and iodide ions . Additionally, the pH of the body’s fluids can influence the solubility and ionization of calcium iodide . The body’s physiological state, such as the levels of thyroid hormones, can also affect the uptake and utilization of iodide ions .

生化学分析

Biochemical Properties

Calcium iodide plays a role in various biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium iodide may change over time due to its reactivity with oxygen and carbon dioxide . This could potentially lead to changes in its stability, degradation, and long-term effects on cellular function.

特性

IUPAC Name |

calcium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYWSMUMWPJLR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaI2 | |

| Record name | calcium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064945 | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-68-8 | |

| Record name | Calcium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of calcium iodide?

A1: The molecular formula of calcium iodide is CaI2. Its molecular weight is 293.89 g/mol.

Q2: Is there spectroscopic data available for calcium iodide?

A: Yes, studies have investigated the spectral characteristics of calcium iodide crystals. Research indicates that the presence of oxygen and hydrogen-containing impurities can significantly influence the X-ray luminescence, thermo- and photostimulated luminescence of these crystals.

Q3: Is calcium iodide stable under moisture?

A: Calcium iodide is known to be highly hygroscopic. This means it readily absorbs moisture from the air.

Q4: Are there any known stable calcium iodide complexes?

A: Yes, researchers have successfully synthesized a chiral calcium iodide complex using a pybox ligand. This complex exhibits stability in the presence of moisture and oxygen.

Q5: Can calcium iodide be used as a catalyst?

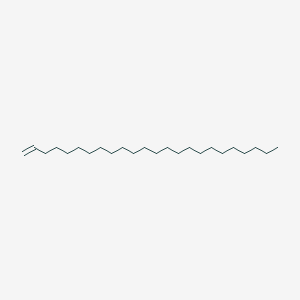

A: Yes, calcium iodide has shown promising catalytic properties in various organic reactions. For example, it effectively catalyzes the photooxidative oxylactonization of oxocarboxylic acids using molecular oxygen as the terminal oxidant. It has also been successfully employed in the tandem oxidation/rearrangement of β-ketoesters to tartronic esters with molecular oxygen under visible light irradiation.

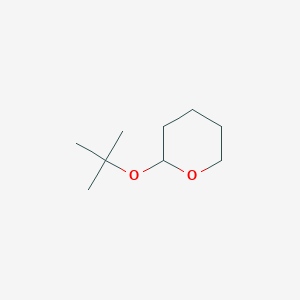

Q6: Can calcium iodide catalyze reactions involving carbon dioxide?

A: Research indicates that a catalytic system combining calcium iodide and 18-crown-6 ether efficiently facilitates the addition of carbon dioxide (CO2) to both terminal and internal epoxides. Another study highlighted that a calcium-based catalytic system, incorporating calcium iodide, a dicyclohexyl-functionalized 18-crown-6 ether, and triphenylphosphane, can effectively synthesize challenging internal and trisubstituted cyclic carbonates from bio-derived epoxides and CO2 under mild conditions.

Q7: How does calcium iodide interact with biological systems?

A: Research suggests that calcium iodide, when administered orally, demonstrates a distinct interaction with the bronchial system. Studies involving patients with bronchopulmonary diseases revealed that oral administration of calcium iodide led to a higher concentration of iodine in bronchial secretions compared to potassium iodide. This suggests a potential mechanism for its expectorant properties.

Q8: Does calcium iodide impact thyroid activity?

A: Studies on broiler chickens indicate that calcium iodide can modulate thyroid gland activity. The administration of calcium iodide led to significant changes in plasma thyroid hormone (T3, T4) concentrations, suggesting its potential as a modulator of thyroid function in these animals. ,

Q9: How does the structure of calcium iodide relate to its activity?

A: While specific SAR studies on calcium iodide itself are limited in the provided research, the synthesis and study of various calcium complexes offer insights. For instance, modifications to the amidinate ligands in calcium complexes led to diverse structures and reactivity. This highlights the influence of ligand structure on the overall properties and behavior of calcium compounds.

Q10: What are the applications of calcium iodide in scintillators?

A: Double salt iodides, including cesium barium iodide (CBI), cesium calcium iodide (CCI), and barium bromine iodide (BBI), are being explored for their scintillation properties. Their high density and atomic number make them suitable for detecting energetic particles, particularly gamma rays. Further research focuses on optimizing the scintillation properties of metal halides, including potassium calcium iodide (KCaI3:Eu2+), through defect engineering using codoping strategies.

Q11: Is calcium iodide used in any industrial processes?

A: Calcium iodide plays a role in a proposed thermochemical process for hydrogen and oxygen production from water. This four-step cycle utilizes reactions involving calcium oxide (CaO) and iodine (I2), highlighting the potential of calcium iodide in sustainable energy applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)